6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
This compound belongs to the [1,2,4]triazolo[1,5-c]quinazolinone family, characterized by a fused triazole-quinazoline core. Key structural features include:
- Position 6: A 2-(4-ethoxyphenyl)-2-oxoethyl substituent, introducing an electron-donating ethoxy group and ketone functionality.
- Position 2: A 4-methylphenyl group, contributing steric bulk and lipophilicity.
The ethoxy group enhances solubility in organic solvents, while the methylphenyl moiety may influence binding interactions in biological systems .
Properties
CAS No. |
1358306-36-1 |
|---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C26H22N4O3/c1-3-33-20-14-12-18(13-15-20)23(31)16-29-22-7-5-4-6-21(22)25-27-24(28-30(25)26(29)32)19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3 |
InChI Key |
DVJWDYLLSYWLSZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Quinazolines and their derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antibacterial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a quinazoline moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various quinazoline derivatives. The compound has shown promising results against several cancer cell lines. For instance:
- Cell Line Studies : Research indicates that derivatives of quinazoline can inhibit cell proliferation in various tumor types. Specifically, compounds similar to the one under discussion have been tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing significant cytotoxic effects .
Antibacterial Activity
Quinazolines are also recognized for their antibacterial properties. The compound has been tested against several bacterial strains with varying degrees of effectiveness:
These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives have been documented extensively. The compound has shown potential in inhibiting pro-inflammatory cytokines in vitro:
- Cytokine Inhibition : Studies demonstrated that compounds similar to this quinazoline can reduce TNF-α production in human promyelocytic HL-60 cells by over 50% at concentrations below 20 µM .
The biological activity of the compound is believed to be mediated through multiple pathways:
- Inhibition of Kinases : Quinazolines often act as inhibitors of various kinases involved in cancer progression. For example, Aurora kinase inhibition has been noted among related compounds.
- Modulation of Cell Signaling : The interaction with growth factor receptors (e.g., PDGF) is another proposed mechanism through which these compounds exert their anticancer effects.
Case Studies
Several case studies have illustrated the efficacy of quinazoline derivatives:
- Case Study 1 : A derivative similar to this compound was tested in vivo on xenograft models and demonstrated significant tumor reduction compared to controls .
- Case Study 2 : Clinical trials involving analogs have shown promise in patients with resistant forms of breast cancer, leading to further investigation into combination therapies with existing chemotherapeutics .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several applications of this compound in medicinal chemistry:
-
Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example, derivatives of quinazoline compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 6.25–100 μg/mL for certain derivatives .
- Anti-inflammatory Properties :
- Anticancer Potential :
- Neuroprotective Effects :
Case Studies
Several case studies have documented the efficacy of compounds similar to 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one:
- Study on Antimicrobial Activity : A recent investigation evaluated a series of quinazoline derivatives for their antimicrobial properties. The study found that specific substitutions significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
- Evaluation of Anti-inflammatory Effects : In vitro assays demonstrated that certain derivatives inhibited the production of inflammatory mediators in macrophages, suggesting their potential use in inflammatory conditions .
Data Tables
| Activity | Tested Compound | MIC (μg/mL) | Target Organism |
|---|---|---|---|
| Antimicrobial | 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-... | 6.25–100 | Staphylococcus aureus |
| Anti-inflammatory | Quinazoline Derivative | N/A | Macrophage Cell Line |
| Anticancer | Quinazoline Derivative | N/A | Various Cancer Cell Lines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Triazolo[1,5-c]quinazolinone Derivatives
highlights derivatives with cyclopentyl, cyclohexyl, or halogenated aryl substituents. For example:
- 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline: Yield: 39.5%, Melting Point: 196–198°C.
Imidazo[1,5-a]quinazolinone Derivatives
describes 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one :
- A sulfur atom replaces the oxygen in the quinazolinone core, altering electronic properties.
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives
and list compounds like (5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one :
- The thiazole ring introduces sulfur, which may enhance metabolic stability but reduce solubility compared to triazoloquinazolinones .
Substituent Effects
Position 6 Modifications
- Fluorine at position 2 enhances electronegativity, which may improve membrane permeability .
Position 2 Modifications
Catalyst Comparison
reports that NGPU catalyst achieves higher yields (85–92%) and shorter reaction times (2–3 hours) for triazoloquinazolinones compared to traditional methods (50–70% yields, 5–8 hours). The target compound’s synthesis may benefit from similar catalytic optimization .
Alkylation Strategies
describes N-alkylation of tetrazolo[1,5-c]quinazolin-5(6H)-one using sodium hydride in DMF. For the target compound, analogous methods with chloro derivatives (e.g., 2-chloro-N-phenylacetamide) yield 60–75% purity, suggesting room for improvement via solvent or base optimization .
Data Tables
Table 1. Physical Properties of Selected Triazoloquinazolinones
*Estimated based on analogous syntheses.
Preparation Methods
Hydrazine Incorporation
Functionalization at Position 6
The 6-position of the triazoloquinazolinone is functionalized with a 2-(4-ethoxyphenyl)-2-oxoethyl group. This step typically involves nucleophilic alkylation or acylation:
Alkylation Strategy
Reaction of the quinazolinone nitrogen with α-halo ketones (e.g., 2-bromo-1-(4-ethoxyphenyl)ethanone) in the presence of a base (K₂CO₃) yields the desired oxoethyl side chain.
Equation :
$$
\text{Quinazolinone-NH} + \text{BrCH}2\text{CO-C}6\text{H}4\text{OEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound} + \text{HBr}
$$
Acylation Followed by Reduction
Alternative routes employ acylation with 4-ethoxyphenylacetyl chloride followed by selective reduction of the ketone group. However, this method risks over-reduction and requires careful stoichiometric control.
Structural Characterization and Purity Optimization
Post-synthetic purification is critical due to the compound’s structural complexity. Techniques include:
Crystallization
Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals, as confirmed by X-ray diffraction studies.
Chromatographic Methods
Column chromatography using silica gel and ethyl acetate/hexane (1:1) eluent resolves regioisomeric byproducts.
Analytical Data :
- ¹H NMR : Key signals include δ 8.2–8.4 ppm (triazole protons), δ 4.1 ppm (ethoxy -OCH₂CH₃), and δ 2.4 ppm (methylphenyl -CH₃).
- HPLC Purity : >98% achieved after two crystallization cycles.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods, yields, and conditions for synthesizing 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)triazolo[1,5-c]quinazolin-5(6H)-one:
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Unwanted regioisomers may form during cyclization. Using bulky bases (e.g., DBU) suppresses competing pathways.
Oxoethyl Group Stability
The 2-oxoethyl moiety is prone to keto-enol tautomerism. Stabilization is achieved via low-temperature storage (<4°C) and inert atmospheres.
Scalability and Industrial Relevance
While lab-scale syntheses yield milligrams to grams, industrial production requires continuous-flow systems. Microreactor technology enhances heat transfer and reduces reaction times for steps like alkylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
